molecular formula C11H22N2 B3055827 Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- CAS No. 67198-34-9

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-

Cat. No.: B3055827
CAS No.: 67198-34-9
M. Wt: 182.31 g/mol
InChI Key: MFOLKXSQEXMDIR-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- is a chemical compound with the molecular formula C11H22N2 and a molecular weight of 182.31 g/mol . This compound features a cyclohexane ring substituted with an N-methyl group and a pyrrolidine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- typically involves the reaction of cyclohexanone with N-methylpyrrolidine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, cis-
  • Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1R,2R)-
  • Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, (1S,2S)-

Uniqueness

Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans- is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The trans- configuration may result in different pharmacological and chemical properties compared to its cis- or other stereoisomers .

Properties

IUPAC Name

(1R,2R)-N-methyl-2-pyrrolidin-1-ylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-10-6-2-3-7-11(10)13-8-4-5-9-13/h10-12H,2-9H2,1H3/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOLKXSQEXMDIR-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCC1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCCC[C@H]1N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40538711
Record name (1R,2R)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67198-34-9
Record name (1R,2R)-N-Methyl-2-(pyrrolidin-1-yl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40538711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
Reactant of Route 2
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
Reactant of Route 3
Reactant of Route 3
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
Reactant of Route 4
Reactant of Route 4
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
Reactant of Route 5
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-
Reactant of Route 6
Cyclohexanamine, N-methyl-2-(1-pyrrolidinyl)-, trans-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.